molecular formula C21H23N3O5S B11224729 methyl 2-{[(4-isobutyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate

methyl 2-{[(4-isobutyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate

Cat. No.: B11224729
M. Wt: 429.5 g/mol
InChI Key: LXCOGWIQEMUGLN-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-isobutyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that includes a benzothiadiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-isobutyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-isobutyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 2-{[(4-isobutyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Its unique structure could be exploited for the development of therapeutic agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-isobutyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-{[(4-isobutyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate include other benzothiadiazine derivatives and related structures.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical modifications and interactions, making it a versatile tool in scientific research and industrial applications.

Properties

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

methyl 2-[[3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carbonyl]amino]benzoate

InChI

InChI=1S/C21H23N3O5S/c1-13(2)12-24-14(3)23-30(27,28)19-11-15(9-10-18(19)24)20(25)22-17-8-6-5-7-16(17)21(26)29-4/h5-11,13H,12H2,1-4H3,(H,22,25)

InChI Key

LXCOGWIQEMUGLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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